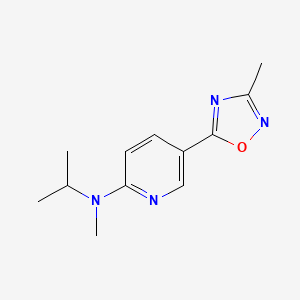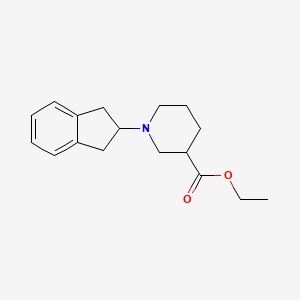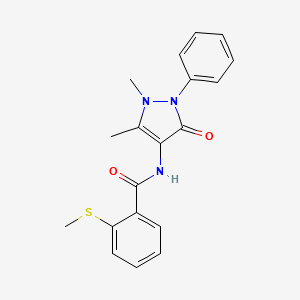
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine, also known as IMX-942, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the inhibition of bacterial cell wall synthesis by targeting the enzyme MurB. This enzyme is involved in the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. By inhibiting this enzyme, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine prevents the formation of the cell wall, leading to bacterial cell death.
Biochemical and physiological effects:
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been shown to have a low toxicity profile, making it a potential candidate for the development of new antibiotics. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed, distributed, metabolized, and excreted by the body. In addition, it has been shown to have good stability in various biological fluids, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine in lab experiments is its low toxicity profile, which makes it a safer alternative to other antibacterial agents. However, one limitation is that it may not be effective against all types of bacteria, as its mechanism of action targets a specific enzyme involved in bacterial cell wall synthesis.
Future Directions
There are several future directions for the study of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. One direction is the development of new antibiotics based on the structure of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. Another direction is the study of its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to determine its effectiveness against different types of bacteria and to optimize its pharmacokinetic properties for use in humans.
In conclusion, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to determine its full potential as a new antibiotic and to optimize its pharmacokinetic properties for use in humans.
Synthesis Methods
The synthesis of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with N-isopropyl-N-methylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antibacterial and anti-inflammatory properties, making it a potential candidate for the treatment of various infections and inflammatory diseases. It has also been studied for its potential use as an analgesic and anesthetic agent.
properties
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)16(4)11-6-5-10(7-13-11)12-14-9(3)15-17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPPLZKFBFKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)